beta-Eudesmol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le béta-eudesmol peut être synthétisé à partir de l'huile d'Amyris balsamifera disponible dans le commerce, qui contient environ 8% de béta-eudesmol . L'isolement implique une procédure en deux étapes: distillation sous vide de l'huile totale suivie d'une chromatographie liquide à moyenne pression utilisant une phase stationnaire de gel de silice imprégnée d'AgNO3 .

Méthodes de production industrielle: La production in vitro de béta-eudesmol peut être réalisée par culture de racines adventives d'Atractylodes chinensis . Les racines sont induites sur un milieu solide de Murashige et Skoog contenant de l'acide naphtalèneacétique et du saccharose, suivies d'une culture en suspension dans un milieu liquide supplémenté en acide indole-3-butyrique, acide naphtalèneacétique et saccharose .

Analyse Des Réactions Chimiques

Types de réactions: Le béta-eudesmol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants:

Oxydation: Le béta-eudesmol peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction: La réduction peut être réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur de palladium.

Substitution: Les réactions de substitution peuvent se produire avec des halogènes ou d'autres électrophiles en conditions acides ou basiques.

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des alcools réduits et des sesquiterpénoïdes substitués .

Applications de la recherche scientifique

Le béta-eudesmol a une large gamme d'applications de recherche scientifique:

Médecine: Enquête sur ses propriétés anti-inflammatoires, anticancéreuses et neuroprotectrices

Industrie: Utilisé dans la production de produits pharmaceutiques et cosmétiques en raison de ses propriétés bioactives

Mécanisme d'action

Le béta-eudesmol exerce ses effets par le biais de diverses cibles moléculaires et voies:

Anti-inflammatoire: Inhibe la voie de signalisation NF-κB, réduisant l'expression des cytokines pro-inflammatoires comme l'interleukine 1 bêta et le facteur de nécrose tumorale alpha.

Anticancéreux: Supprime la croissance tumorale en inhibant la néovascularisation et la prolifération des cellules tumorales.

Neuroprotecteur: Bloque les canaux des récepteurs nicotiniques de l'acétylcholine, réduisant la tension de contraction nerveuse et les niveaux de calcium intracellulaire.

Applications De Recherche Scientifique

Anti-Tumor Activity

Beta-eudesmol exhibits notable anti-tumor properties through various mechanisms:

- Inhibition of Cell Migration and Invasion : Studies have demonstrated that this compound significantly inhibits the migration and invasion of cholangiocarcinoma cells (HuCCT1). Concentration-dependent assays showed that at doses of 78.5 µM, 157 µM, and 240 µM, this compound reduced cell migration by 59.4%, 29.7%, and 13.26%, respectively. Additionally, it decreased cell invasion to 62.98%, 41.09%, and 29.52% at the same concentrations .

- Modulation of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to down-regulate EMT markers such as vimentin and snail-1 while enhancing E-cadherin expression, indicating its potential to inhibit cancer metastasis .

- In Vivo Studies : In xenografted mouse models, high doses of this compound (100 mg/kg) significantly inhibited tumor size and lung metastasis .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in enhancing neural function:

- Neurite Outgrowth : Research indicates that this compound stimulates neurite outgrowth in rat pheochromocytoma cells by activating mitogen-activated protein kinases, suggesting its potential as a lead compound for promoting neural differentiation .

- Stress Response Modulation : A clinical study indicated that this compound reduced sympathetic nerve activity markers during mental stress tests in humans, potentially mitigating stress-related responses .

Appetite Stimulation

This compound has been linked to appetite stimulation:

- Increased Food Intake : Animal studies have shown that oral administration of this compound leads to significant increases in food intake and elevated plasma ghrelin levels, suggesting its role as an appetite stimulant .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for its therapeutic application:

- Absorption and Metabolism : Following oral administration, this compound has a half-life of approximately 315 minutes, with peak plasma concentrations reached at about 120 minutes post-administration .

Potential Therapeutic Uses

Based on its diverse pharmacological activities, this compound holds promise for various therapeutic applications:

Case Studies

Several studies have documented the effects of this compound across different contexts:

- Cholangiocarcinoma Study : A detailed analysis showed that this compound effectively inhibited HuCCT1 cell migration and invasion through modulation of EMT-related gene expression .

- Mental Stress Study : In a placebo-controlled trial involving healthy volunteers, ingestion of this compound-containing water resulted in significantly lower sympathetic nerve activity markers compared to the placebo group during stress tests .

- Xenograft Model Study : High-dose administration in a xenograft model demonstrated significant reductions in tumor growth and metastasis, supporting its potential as an anti-cancer agent .

Mécanisme D'action

Beta-eudesmol exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines like interleukin 1 beta and tumor necrosis factor-alpha.

Anti-cancer: Suppresses tumor growth by inhibiting neovascularization and tumor cell proliferation.

Neuroprotective: Blocks nicotinic acetylcholine receptor channels, reducing nerve-evoked twitch tension and intracellular calcium levels.

Comparaison Avec Des Composés Similaires

Composés similaires:

Alpha-eudesmol: Un isomère structurel du béta-eudesmol avec des activités biologiques comparables.

Gamma-eudesmol: Un autre isomère avec des effets pharmacologiques distincts.

Unicité: Le béta-eudesmol est unique en raison de sa structure moléculaire spécifique, qui lui permet d'interagir avec une variété de cibles et de voies biologiques, ce qui en fait un composé polyvalent en recherche scientifique et dans les applications industrielles .

Activité Biologique

Beta-eudesmol, a bioactive sesquiterpene primarily derived from the rhizomes of Atractylodes lancea, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, highlighting its anti-tumor, neuroprotective, and appetite-stimulating effects, supported by various studies and research findings.

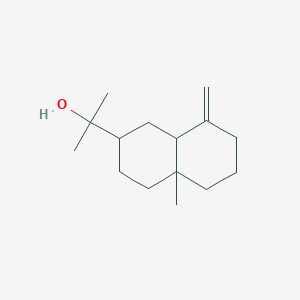

This compound is classified as an oxygenated sesquiterpene with a molecular formula of C15H26O. It exhibits a complex structure that contributes to its wide range of biological activities. The compound is notable for its role in traditional herbal medicine, particularly in East Asia.

Anti-Tumor Activity

Research indicates that this compound possesses significant anti-tumor properties. A study demonstrated its ability to inhibit angiogenesis, which is crucial for tumor growth. This effect is mediated through the suppression of CREB (cAMP response element-binding protein) activation in growth factor signaling pathways, leading to reduced tumor proliferation and migration .

Table 1: Summary of Anti-Tumor Effects

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| A549 | Inhibition of angiogenesis | Reduced tumor growth | |

| HT29 | Suppression of CREB activation | Decreased cell migration |

Neuroprotective Effects

This compound has shown promise in enhancing neural function and promoting neurite outgrowth. In vitro studies using rat pheochromocytoma cells indicated that this compound activates mitogen-activated protein kinases (MAPKs), which are essential for neuronal differentiation and survival . This suggests potential applications in neurodegenerative diseases.

Effects on Mental Stress

A recent clinical trial investigated the effects of this compound on mental stress responses. Participants who ingested this compound showed significantly lower levels of saliva 3-methoxy-4-hydroxyphenylglycol (MHPG), a marker for sympathetic nerve activity, compared to the placebo group during a Trier Social Stress Test (TSST). This suggests that this compound may modulate stress responses and autonomic nervous system activity .

Table 2: Clinical Trial Results on Mental Stress

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Saliva MHPG Levels | Significantly lower | Higher |

| Saliva Cortisol Levels | No significant difference | No significant difference |

Appetite-Stimulating Effects

In animal studies, this compound has been shown to stimulate appetite by increasing food intake and elevating plasma ghrelin levels in rats. This effect was attributed to enhanced gastric vagal nerve activity (GVNA), indicating its potential as a therapeutic agent for appetite regulation .

Propriétés

Numéro CAS |

473-15-4 |

|---|---|

Formule moléculaire |

C15H28O |

Poids moléculaire |

224.38 g/mol |

Nom IUPAC |

2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |

Clé InChI |

YJHVMPKSUPGGPZ-GUIRCDHDSA-N |

SMILES |

CC12CCCC(=C)C1CC(CC2)C(C)(C)O |

SMILES isomérique |

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |

SMILES canonique |

CC1CCCC2(C1CC(CC2)C(C)(C)O)C |

Key on ui other cas no. |

473-15-4 |

Pictogrammes |

Irritant |

Synonymes |

(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Beta-eudesmol potentiates the neuromuscular blocking effects of depolarizing muscle relaxants like succinylcholine. This potentiation is more pronounced in diabetic mice models. [, ] Research suggests that this compound might achieve this by modifying the sensitivity of nicotinic acetylcholine receptors at the neuromuscular junction, particularly through desensitization. [, ] This effect seems to be related to its ability to block the receptor channels. [, ]

A: this compound has been shown to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. [] This process is accompanied by an increase in intracellular calcium levels, likely mediated by phosphoinositide-specific phospholipase C (PI-PLC) activation and subsequent inositol phosphate accumulation. [] this compound also activates mitogen-activated protein kinases (MAPKs), which play a crucial role in neurite extension. []

A: this compound demonstrates anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells. [] This effect is linked to its ability to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). []

A: this compound inhibits the activity of Na+,K+-ATPase by interacting with the enzyme in its Na.E1 form. [] It specifically inhibits the reaction step Na.E1 → Na.E1-P, essentially preventing the enzyme from transitioning to its phosphorylated state. [] this compound also affects K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, suggesting it might interfere with the conformational changes required for K+ binding to the enzyme. []

ANone: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), has been used to characterize this compound. [, , ] These techniques provide detailed information about its structure and confirm its identity.

ANone: The provided research papers do not focus on the catalytic properties of this compound. Therefore, we cannot answer questions related to this aspect.

A: Yes, molecular docking studies have investigated this compound's potential as a SARS-CoV-2 inhibitor. [] These studies simulate the binding of this compound to the active site of the main protease enzyme (PDB code: 6LU7) of the virus. [] Although Crocin and Digitoxin showed better binding affinity, Molecular Dynamics simulations suggested Digitoxin as a potentially more effective antiviral treatment than this compound. []

A: Studies using synthesized this compound derivatives highlight the importance of the cyclohexylidene ring and the distance between the exo-methylene and the hydroxy group for its activity. [] Compounds with a cyclohexylidene ring but lacking the exo-methylene or possessing a different spatial arrangement between the exo-methylene and the hydroxy group exhibited reduced or abolished potentiating effects on succinylcholine-induced neuromuscular blockade. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.